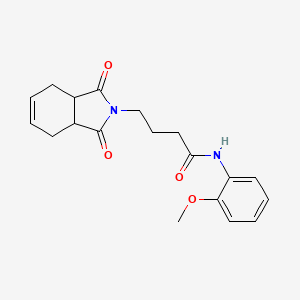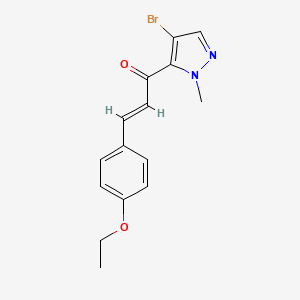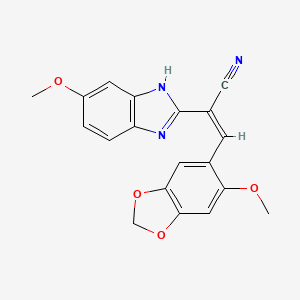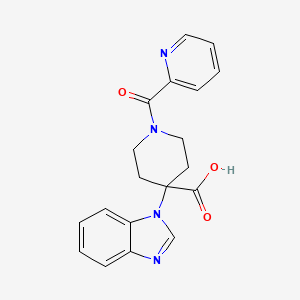![molecular formula C19H27FN6O B5348494 4-(4-fluorobenzyl)-3-isopropyl-1-[3-(1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one](/img/structure/B5348494.png)
4-(4-fluorobenzyl)-3-isopropyl-1-[3-(1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorobenzyl)-3-isopropyl-1-[3-(1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one, also known as Ro 15-4513, is a chemical compound that has been extensively studied for its potential use as a research tool in the field of neuroscience. This compound belongs to the class of benzodiazepine receptor ligands and has been shown to have a high affinity for the GABA-A receptor.
Mécanisme D'action
4-(4-fluorobenzyl)-3-isopropyl-1-[3-(1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one 15-4513 acts as a competitive antagonist of the benzodiazepine site on the GABA-A receptor. This means that it binds to the same site as benzodiazepines, but instead of enhancing the receptor's activity, it blocks it. This leads to a decrease in the inhibitory effects of GABA on the central nervous system, which can result in increased neuronal excitability.
Biochemical and Physiological Effects
This compound 15-4513 has been shown to have a number of biochemical and physiological effects, including the following:
- Decreased inhibitory effects of GABA on the central nervous system
- Increased neuronal excitability
- Antagonism of the effects of benzodiazepines on the GABA-A receptor
- Potential use in the treatment of alcohol withdrawal syndrome
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-fluorobenzyl)-3-isopropyl-1-[3-(1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one 15-4513 in lab experiments is its high affinity for the GABA-A receptor. This means that it can be used to study the receptor's function and structure with a high degree of specificity. However, there are also some limitations to its use, including its potential toxicity and the fact that it is not selective for the benzodiazepine site on the receptor.
Orientations Futures
There are a number of potential future directions for research on 4-(4-fluorobenzyl)-3-isopropyl-1-[3-(1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one 15-4513, including the following:
- Further studies on the structure and function of the GABA-A receptor
- Investigations into the potential use of this compound 15-4513 in the treatment of alcohol withdrawal syndrome
- Development of more selective ligands for the benzodiazepine site on the GABA-A receptor
- Exploration of the potential use of this compound 15-4513 in the treatment of other neurological disorders, such as epilepsy and anxiety disorders.
Méthodes De Synthèse
The synthesis of 4-(4-fluorobenzyl)-3-isopropyl-1-[3-(1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one 15-4513 involves a multi-step process that begins with the reaction of 4-fluorobenzyl chloride with isopropylamine to form 4-fluorobenzylisopropylamine. This intermediate is then reacted with 3-(1H-tetrazol-1-yl)propyl chloride to form the final product, this compound 15-4513. The overall yield of this synthesis method is around 35%.
Applications De Recherche Scientifique
4-(4-fluorobenzyl)-3-isopropyl-1-[3-(1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one 15-4513 has been used extensively in scientific research as a tool to study the GABA-A receptor and its role in the central nervous system. It has been shown to be a potent antagonist of the benzodiazepine site on the GABA-A receptor, which has led to its use in studies of the receptor's function and structure. This compound 15-4513 has also been used to investigate the effects of alcohol on the GABA-A receptor, as well as its potential use in the treatment of alcohol withdrawal syndrome.
Propriétés
IUPAC Name |
4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1-[3-(tetrazol-1-yl)propyl]-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN6O/c1-15(2)18-13-24(9-3-10-25-14-21-22-23-25)11-8-19(27)26(18)12-16-4-6-17(20)7-5-16/h4-7,14-15,18H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFGEAMRAYIIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)CCCN3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]acetamide](/img/structure/B5348413.png)

![5-methyl-4-[(4-phenyl-1-piperazinyl)sulfonyl]-3-isoxazolamine](/img/structure/B5348425.png)

![5-chloro-N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5348438.png)

![2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5348451.png)
![N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5348458.png)
![3-(2-fluorophenyl)-5-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5348476.png)
![ethyl 4-{[4-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5348486.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4,4,4-trifluorobutanamide](/img/structure/B5348511.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5348523.png)
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5348528.png)